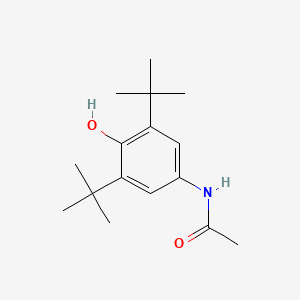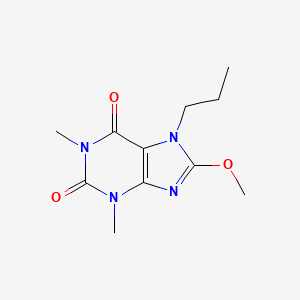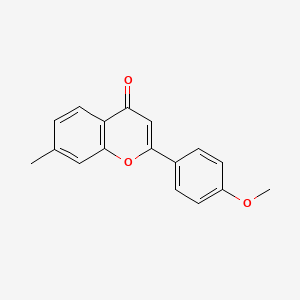
N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide
Vue d'ensemble
Description
N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide, commonly known as DBHA, is a widely used antioxidant in various fields of research. It is a synthetic compound that is derived from phenol and is known for its ability to prevent the oxidation of other compounds. DBHA has been extensively studied for its potential applications in the field of medicine, food preservation, and polymer chemistry.
Applications De Recherche Scientifique
Intramolecular Interactions
N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide has been studied for its intramolecular interactions. Research using IR-Fourier spectroscopy methods in CCl4 solutions has shown that intramolecular H-bonds such as O–H···O=C and N–H···O=C are formed in these solutions. The bond strengths and equilibrium shifts depend on the type of carbonyl group substituent. Highly active derivatives of this compound are characterized by an intramolecular O–H···O=C H-bond (Belkov et al., 2010).
Synthesis Processes
The compound is an intermediate in the synthesis of antimalarial drugs. Research into chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a closely related compound, was conducted using Novozym 435 as a catalyst. The study explored different acyl donors and process parameters, finding vinyl acetate to be an efficient acyl donor (Magadum & Yadav, 2018).
Antioxidant Properties
This compound derivatives have been explored for their antioxidant properties. For example, one study synthesized a polyacetylene derivative with a high spin concentration, indicating potential as an antioxidant in polymer applications (Yoshioka et al., 1992). Another research developed HP136 derivatives, including 2-(3,5-di-tert-butyl-2-hydroxyphenyl)-N-allyl-2-phenyl acetamide, showing antioxidant activity comparable to HP136 and potential for industrial applications (Yang et al., 2011).
Antiviral Activity
A study on cell cultures explored the antiviral properties of N-(3,5-di-tert-2-hydroxyphenyl)acetamide against herpes simplex virus. The efficacy of an ointment containing this compound was comparable to acyclovir in laboratory animals (Shadyro et al., 2019).
Pharmacological Assessment
Some acetamide derivatives have been synthesized and assessed for their pharmacological properties, such as cytotoxicity and anti-inflammatory effects. Compounds like N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide showed significant activities, indicating potential therapeutic applications (Rani et al., 2016).
Propriétés
IUPAC Name |
N-(3,5-ditert-butyl-4-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-10(18)17-11-8-12(15(2,3)4)14(19)13(9-11)16(5,6)7/h8-9,19H,1-7H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWOLQCRSHKHEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358289 | |
| Record name | N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22903-23-7 | |
| Record name | N-[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22903-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-tert-butyl-N-cyclohexyl-2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5737335.png)
![N-(2-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5737343.png)
![1,3-dimethyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5737350.png)
![1-(2-methylphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5737359.png)

![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5737364.png)

![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5737384.png)

![N'-{[2-(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5737400.png)

![ethyl 4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5737418.png)
![N-methyl-N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine](/img/structure/B5737423.png)

